molecular formula C18H15N3 B255679 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile

2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile

Cat. No. B255679
M. Wt: 273.3 g/mol
InChI Key: JLBOEBPEGXRDCW-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile, also known as MBAM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzimidazole family and has a unique chemical structure that makes it an attractive candidate for use in a variety of studies. In

Scientific Research Applications

2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to have anti-cancer properties. Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for the development of new cancer therapies.
Another area of interest is in the field of neuroscience, where 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to have neuroprotective properties. Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile protects neurons from oxidative stress and reduces inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile inhibits the activity of certain kinases and phosphatases, which play a critical role in cell signaling and regulation. This inhibition leads to the activation of apoptotic pathways and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to inhibit cell growth and induce apoptosis. In neurons, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to protect against oxidative stress and reduce inflammation. Additionally, 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile in lab experiments is its unique chemical structure, which makes it an attractive candidate for a variety of studies. Additionally, the synthesis method for 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile is relatively simple and yields high amounts of the compound. However, one limitation of using 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of future directions for research on 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile. One area of interest is in the development of new cancer therapies, where 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile could be used as a lead compound for the development of new drugs. Additionally, research could focus on the neuroprotective properties of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile and its potential use in the treatment of neurodegenerative diseases. Finally, research could focus on improving the solubility of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile in water, which would make it a more versatile compound for use in a variety of experiments.

Synthesis Methods

The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 4-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction yields 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile as a yellow crystalline solid with a melting point of 184-186°C. This synthesis method has been optimized to produce high yields of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile and has been used in various research studies.

properties

Product Name

2-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)acrylonitrile

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H15N3/c1-13-7-9-14(10-8-13)11-15(12-19)18-20-16-5-3-4-6-17(16)21(18)2/h3-11H,1-2H3/b15-11+

InChI Key

JLBOEBPEGXRDCW-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2C

SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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